![molecular formula C8H17ClN2O3 B13512651 [(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
[(5-Aminohexyl)carbamoyl]formicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O3·HCl and a molecular weight of 224.69 g/mol . It is also known by its IUPAC name, 2-[(5-aminohexyl)amino]-2-oxoacetic acid hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The general reaction scheme is as follows:
[ \text{5-Aminohexylamine} + \text{Formic acid} + \text{HCl} \rightarrow \text{[(5-Aminohexyl)carbamoyl]formic acid hydrochloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The pathways involved include enzyme inhibition and activation, as well as signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A related compound with the formula H2NCOOH.
5-(N-Aminohexyl)carbamoyl-2’-O-methyluridine: A modified nucleoside used in oligonucleotide synthesis.
Uniqueness
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its ability to form stable derivatives and its versatility in scientific research applications make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C8H17ClN2O3 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-(5-aminohexylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(9)4-2-3-5-10-7(11)8(12)13;/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H |
Clé InChI |
ACKDGFXAZRYJHV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCNC(=O)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


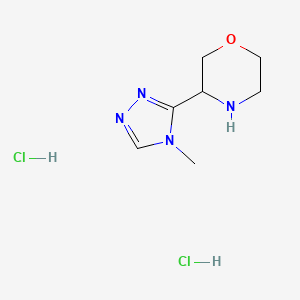
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
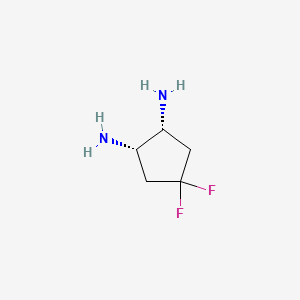

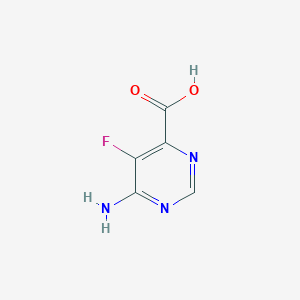
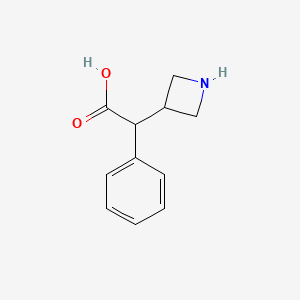
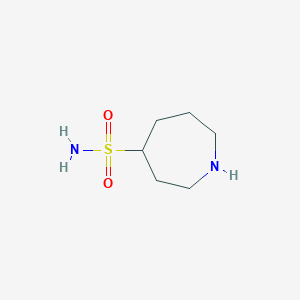
amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
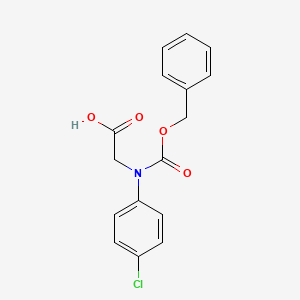

![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
